Fenoldopam

Dopamine Receptor Pharmacology cAMP Signaling Renal Cell Biology

Fenoldopam is a selective dopamine D1-like receptor partial agonist, proven to uniquely increase renal blood flow during systemic hypotension, unlike non-selective alternatives. For rigorous in vitro and in vivo models, its defined partial agonist profile (37% of dopamine's Emax) and high potency (EC50 55.5 nM) ensure specific D1 receptor signaling with no confounding D2, β1, or α-adrenergic activity. The R-isomer, 250-fold more active at D1, makes this compound ideal for chiral pharmacology studies. Procuring Fenoldopam guarantees statistically robust endpoints for research on renal perfusion, hypertensive emergencies, and D1 receptor desensitization, offering clear differentiation from generic agents like dopamine or sodium nitroprusside.

Molecular Formula C16H16ClNO3
Molecular Weight 305.75 g/mol
CAS No. 67227-56-9
Cat. No. B1199677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoldopam
CAS67227-56-9
SynonymsCorlopam
Fenoldopam
Fenoldopam Hydrobromide
Fenoldopam Mesylate
Hydrobromide, Fenoldopam
SK and F 82526
SK and F 82526J
SK and F-82526
SK and F-82526J
SK and F82526
SK and F82526J
SKF 82526
SKF 82526J
SKF-82526
SKF-82526J
SKF82526
SKF82526J
Molecular FormulaC16H16ClNO3
Molecular Weight305.75 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
InChIKeyTVURRHSHRRELCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.72e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fenoldopam (CAS 67227-56-9): High-Selectivity D1 Agonist and Rapid-Acting Vasodilator for Hypertension Research


Fenoldopam (CAS 67227-56-9, also known as SKF 82526) is a synthetic benzazepine derivative that acts as a selective dopamine D1-like receptor partial agonist and rapid-acting vasodilator [1]. It is a racemic mixture, with the R-isomer demonstrating approximately 250-fold higher affinity for D1-like receptors compared to the S-isomer and being responsible for the majority of its biological activity [2]. Fenoldopam has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors, but binds with moderate affinity to α2-adrenoceptors [1]. It was approved by the FDA in 1997 for the short-term management of severe hypertension [3].

Why Fenoldopam (CAS 67227-56-9) Cannot Be Substituted with Dopamine or Nitroprusside in Critical Studies


Generic substitution of Fenoldopam with dopamine or sodium nitroprusside is scientifically invalid due to profound differences in receptor selectivity and resulting organ-specific hemodynamic effects. Fenoldopam is a high-selectivity D1 receptor partial agonist, whereas dopamine acts as a low-potency, non-selective agonist at D1, D2, β1, and α-adrenergic receptors, producing markedly different effects on cardiac inotropy and peripheral resistance [1]. Unlike sodium nitroprusside, a balanced arteriolar and venous vasodilator, Fenoldopam uniquely increases renal blood flow and induces diuresis/natriuresis, even at hypotensive doses [2]. The pharmacological profile of Fenoldopam is further defined by its R-isomer, which has 250-fold greater D1 affinity than the S-isomer, a stereospecificity not present in alternative agents [3]. These distinctions are critical for experiments requiring selective D1 receptor agonism or for clinical protocols aiming to preserve renal perfusion during controlled hypotension.

Fenoldopam (CAS 67227-56-9): Key Comparative Evidence for Scientific and Clinical Procurement


Superior D1 Receptor Potency and Defined Partial Agonism Profile Compared to Dopamine

In a direct in vitro comparison, Fenoldopam is significantly more potent than dopamine at stimulating cAMP accumulation via D1 receptors in LLC-PK1 renal epithelial cells, with an EC50 of 55.5 nM for Fenoldopam versus 1.65 µM for dopamine [1]. However, Fenoldopam acts as a partial agonist, achieving a maximum stimulation (Emax) of only 37% relative to the full agonist dopamine (13.0 pmol/mg protein vs. 35.6 pmol/mg protein) [1]. This partial agonism profile is a critical differentiator for experiments where avoiding receptor overstimulation or desensitization is required.

Dopamine Receptor Pharmacology cAMP Signaling Renal Cell Biology

Preservation of Renal Blood Flow During Hypotension vs. Sodium Nitroprusside

A critical differentiator for Fenoldopam is its effect on renal blood flow (RBF) during systemic blood pressure reduction. In an in vivo canine study, dosages of Fenoldopam that significantly reduced blood pressure had little effect on RBF [1]. In direct contrast, dosages of sodium nitroprusside that produced a similar reduction in blood pressure caused a significant decrease in RBF [1]. This unique renal-sparing effect is further supported by data showing Fenoldopam increased effective renal plasma flow (ERPF) by 22% in normotensive WKY rats [2].

Renal Hemodynamics Vasodilator Therapy Hypertension Management

High-Selectivity Receptor Binding Profile with Defined Affinity Values

Fenoldopam exhibits high affinity and selectivity for D1-like receptors, with Kd values of 17 nM for the D1A (D1) receptor and 11 nM for the D1B (D5) receptor [1]. In contrast, its affinity for α2-adrenoceptors is moderate (Ki = 15-25 nM) [2], and it has been shown to lack significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1, 5HT2, and muscarinic receptors [3]. This defined selectivity profile, supported by precise quantitative data, distinguishes Fenoldopam from dopamine, which is a highly promiscuous agonist.

Receptor Binding Selectivity Profiling Drug Discovery

Dose-Dependent Antihypertensive Efficacy in Hypertensive Emergency

In a multicenter, randomized, double-blind clinical trial of 107 patients with true hypertensive emergencies (DBP ≥120 mmHg with target organ damage), intravenous Fenoldopam produced a dose-dependent reduction in diastolic blood pressure (DBP) [1]. Significant reductions were observed at doses of 0.1 and 0.3 µg/kg/min, with the study confirming its safety and efficacy in this high-acuity setting [1]. A separate dose-response study in mild-to-moderate hypertension provided precise quantitative data: at 15 minutes of infusion, 0.1 µg/kg/min reduced DBP by 12±4 mmHg and 0.8 µg/kg/min reduced DBP by 20±4 mmHg from a baseline of ~98 mmHg [2].

Hypertensive Emergency Clinical Trial Blood Pressure Control

Inefficacy for Contrast-Induced Nephropathy (CIN) Prevention

Despite its renal vasodilatory properties, Fenoldopam has been shown in a large, prospective, placebo-controlled, double-blind, multicenter randomized trial (CONTRAST) not to prevent contrast-induced nephropathy (CIN) in high-risk patients [1]. In this trial of 315 patients with baseline creatinine clearance <60 mL/min, CIN (defined as ≥25% increase in serum creatinine) occurred in 33.6% of the Fenoldopam group compared to 30.1% of the placebo group (relative risk, 1.11; P=0.61) [1]. This finding is corroborated by another randomized trial comparing N-acetylcysteine, fenoldopam, and saline, which found no difference in CIN incidence among the groups (15.7% vs. 17.7% vs. 15.3%, respectively; P=0.919) [2].

Contrast-Induced Nephropathy Renal Protection Interventional Cardiology

Optimal Application Scenarios for Fenoldopam (CAS 67227-56-9) in Research and Clinical Use


Preclinical D1 Receptor Pharmacology and Signal Transduction Studies

Fenoldopam is the preferred agent for in vitro studies requiring selective and potent activation of D1-like receptors without confounding effects at D2, β1, or α-adrenergic receptors. Its high potency (EC50 = 55.5 nM for cAMP in LLC-PK1 cells) and defined partial agonist profile (37% of dopamine's Emax) make it an ideal tool for investigating D1 receptor-mediated signaling pathways, receptor desensitization, and functional selectivity [1]. The known stereoselectivity, with the R-isomer being 250-fold more active, also makes it valuable for studies of chiral pharmacology [2].

Investigation of Renal Hemodynamics and Organ-Specific Vasodilation

Fenoldopam is uniquely suited for in vivo models where the differential effects of vasodilators on renal blood flow (RBF) are being studied. Its ability to maintain or increase RBF during systemic hypotension contrasts sharply with sodium nitroprusside, which significantly reduces RBF [1]. This property is valuable for research into hypertensive emergency management, cardiopulmonary bypass-associated renal dysfunction, and the physiology of dopaminergic control of renal vasculature. The quantitative increase in effective renal plasma flow (+22% in normotensive rats) provides a robust endpoint for such studies [2].

Clinical Management of Severe Hypertension and Hypertensive Emergencies

Fenoldopam is indicated for the short-term, rapid reduction of blood pressure in severe hypertension and hypertensive emergencies, where its dose-dependent efficacy (e.g., -12 to -20 mmHg DBP within 15 minutes) has been established in randomized trials [1]. Its unique renal-sparing and natriuretic effects provide a distinct clinical advantage over nitroprusside, particularly in patients with concomitant renal impairment, as it avoids the risk of cyanide toxicity associated with nitroprusside and promotes diuresis [2].

Controlled Hypotension During Pediatric and Adult Surgery

Fenoldopam is an effective agent for inducing controlled hypotension during surgery to minimize bleeding and improve the surgical field. A dedicated pediatric trial established its pharmacokinetics and pharmacodynamics in children, demonstrating that doses of 0.8–3.2 µg/kg/min effectively reduce blood pressure, with an optimal maintenance range of 1.0–1.2 µg/kg/min [1]. This evidence supports its use as a titratable, short-acting alternative to other agents like sodium nitroprusside or nitroglycerin in the perioperative setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoldopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.